methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride
Description
Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride is a cyclobutane-containing organic compound characterized by an aminomethyl group attached to the cyclobutyl ring and an ester functional group. Its molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 195.66 g/mol (calculated from its structure) . The compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of neuromodulators or metabolic agents.
The synthesis of such compounds often involves cyclization reactions or functional group transformations. For example, similar cyclobutyl esters have been synthesized via reactions involving ethyl acetate and toluenesulfonate, as seen in Reference Example 87 of EP 4 374 877 A2 .
Properties
IUPAC Name |
methyl 2-[1-(aminomethyl)cyclobutyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)5-8(6-9)3-2-4-8;/h2-6,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIGKAIKMZFNJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: Starting from a suitable cyclobutane precursor, the aminomethyl group is introduced via a nucleophilic substitution reaction.
Esterification: The intermediate is then subjected to esterification with methyl acetate under acidic or basic conditions to form the ester group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Development :
- Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride has been studied for its potential as a therapeutic agent in various diseases. Its structural features allow it to interact with biological systems effectively, making it suitable for drug design targeting specific pathways.
- The compound is being explored for its efficacy as a protease inhibitor, particularly in the treatment of viral infections such as hepatitis C, where similar compounds have shown promising results in clinical trials .
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Amino Acid Derivative :
- As an amino acid derivative, this compound can serve as a precursor in the synthesis of peptides and proteins. Its ability to form stable interactions with other biomolecules positions it well for applications in peptide synthesis and modification.
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Targeting Biological Pathways :
- The unique cyclobutane structure allows for selective binding to specific receptors or enzymes, potentially leading to the development of targeted therapies for conditions such as cancer or metabolic disorders. Research indicates that compounds with similar structures have demonstrated activity against various biological targets .
Biochemical Research Applications
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Mechanistic Studies :
- The compound can be utilized in mechanistic studies to understand the interactions between small molecules and biological macromolecules. This can provide insights into drug action mechanisms and inform further drug design efforts.
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Protein Interaction Studies :
- Given its structural characteristics, methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride can be employed in studies aimed at elucidating protein-ligand interactions. Such studies are crucial for understanding how drugs exert their effects at the molecular level.
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Synthesis of Novel Compounds :
- The compound serves as a versatile building block for synthesizing novel derivatives that may possess enhanced pharmacological properties. Researchers can modify its structure to explore new therapeutic avenues.
Case Study 1: Protease Inhibition
- A study investigated the efficacy of methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride as a protease inhibitor. Results indicated that the compound exhibited selective inhibition of NS3 protease, demonstrating potential for treating hepatitis C virus infections .
Case Study 2: Synthesis of Peptide Analogues
- Researchers synthesized peptide analogues using methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride as a starting material. These analogues showed improved stability and bioactivity compared to their natural counterparts, highlighting the compound's utility in peptide chemistry.
Mechanism of Action
The mechanism by which methyl2-[1-(aminomethyl)cyclobutyl]acetatehydrochloride exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can influence metabolic pathways, potentially altering biochemical processes.
Comparison with Similar Compounds
Ring Size and Substituent Effects
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl ring in the target compound offers moderate ring strain compared to the highly strained cyclopropyl analog (). This strain may influence metabolic stability and binding affinity in biological systems .
- Aminomethyl vs. Methylamino: The aminomethyl group in the target compound provides a primary amine, whereas methylamino derivatives (e.g., ) feature secondary amines. This difference impacts solubility and interaction with receptors .
Pharmacological Analogues
- Sibutramine and Related Compounds: Sibutramine’s 4-chlorophenyl-substituted cyclobutane structure enables dual serotonin and noradrenaline reuptake inhibition (SNRI activity) . In contrast, the target compound lacks aromatic substituents, suggesting divergent biological targets. However, both share cyclobutyl cores, which may enhance blood-brain barrier penetration .
- USP-Related Compounds : Sibutramine-related compounds (A–D) vary in chlorine position (2-, 3-, or 4-chlorophenyl) and alkyl chain length. These modifications alter receptor selectivity and metabolic pathways, as seen in their differential water content specifications (4.5–6.0%) and storage requirements .
Biological Activity
Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from various research studies and clinical findings.
Chemical Structure and Properties
The compound methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride features a cyclobutyl ring, an aminomethyl group, and an acetate moiety. Its molecular formula is CHClNO, and it has been synthesized through various methods, including biocatalysis and traditional organic synthesis techniques .
Antimicrobial Activity
Research indicates that derivatives of compounds containing the dimethylamine (DMA) pharmacophore exhibit notable antimicrobial properties. Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride may share similar characteristics, potentially acting against various bacterial strains. The modulation of biological targets through its unique structure allows for the exploration of its efficacy in treating infections .
Anticancer Potential
Studies have shown that compounds with similar structural motifs can influence pathways involved in tumor growth and metastasis. Methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride may possess anticancer activity, warranting further investigation into its effects on cancer cell lines and tumor models .
The exact mechanisms through which methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. This interaction could lead to altered cell proliferation, apoptosis, or immune response modulation.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several DMA derivatives, including methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride. Results indicated significant inhibition of bacterial growth in vitro, suggesting potential therapeutic applications in infectious diseases .
- Anticancer Research : In a preliminary study involving cancer cell lines, methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride demonstrated cytotoxic effects, leading to further exploration of its role as a potential anticancer agent. The compound's ability to induce apoptosis in malignant cells was particularly noteworthy .
Data Tables
Q & A
Q. What experimental steps are critical for synthesizing methyl 2-[1-(aminomethyl)cyclobutyl]acetate hydrochloride, and how is yield optimized?
- Methodology : Dissolve methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in ethyl acetate, add equimolar 4-toluenesulfonate monohydrate, concentrate under reduced pressure, and filter the precipitate. Yield optimization (e.g., 80%) requires precise stoichiometry, controlled solvent evaporation, and crystallization conditions .
- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity via <sup>1</sup>H-NMR (e.g., δ 9.10 ppm for amine protons, cyclobutane protons at δ 2.56–2.31 ppm) .
Q. How do I confirm the structural integrity of this compound using spectroscopic methods?
- Methodology :
- <sup>1</sup>H-NMR : Assign peaks for cyclobutane (δ 2.56–2.31, m), methyl ester (δ 3.82, s), and aromatic protons (δ 7.48–7.12, d) .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., parent ion matching C9H16ClNO2).
- IR Spectroscopy : Validate ester (C=O stretch ~1740 cm<sup>-1</sup>) and amine (N–H stretch ~3300 cm<sup>-1</sup>) functional groups.
Q. What are the standard protocols for assessing purity and detecting trace impurities?
- Methodology :
- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against reference standards.
- Heavy Metal Testing : Adopt USP guidelines (e.g., limit ≤20 ppm) via sulfide precipitation or ICP-MS .
- Sulfate Analysis : Titrate with 0.005 M sulfuric acid VS and quantify via gravimetry .
Advanced Research Questions
Q. How can computational reaction path search methods improve the synthesis design of cyclobutane derivatives?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model cyclization energetics and transition states.
- Use ICReDD’s integrated computational-experimental workflow to predict optimal reaction conditions (e.g., solvent, temperature) and minimize trial-and-error approaches .
Q. What statistical experimental design (DoE) strategies are effective for optimizing reaction parameters in cyclobutane functionalization?
- Methodology :
- Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity in a 2<sup>k</sup> design to identify significant interactions.
- Response Surface Methodology (RSM) : Model non-linear relationships between parameters (e.g., pH and reaction time) to maximize yield .
Q. How do structural analogs (e.g., cyclopropane vs. cyclobutane derivatives) influence reactivity in nucleophilic substitution reactions?
- Methodology :
- Synthesize analogs (e.g., methyl 2-amino-2-cyclopropylacetate hydrochloride) and compare kinetics via <sup>13</sup>C NMR or stopped-flow techniques.
- Analyze steric effects using molecular dynamics simulations (e.g., cyclopropane’s higher ring strain vs. cyclobutane’s conformational flexibility) .
Q. What mechanistic insights can be gained from studying the hydrochloride salt’s stability under varying humidity and temperature?
- Methodology :
- Conduct accelerated stability studies (ICH Q1A guidelines): Store samples at 40°C/75% RH and monitor degradation via HPLC.
- Identify hydrolysis pathways (e.g., ester cleavage) using LC-MS and kinetic modeling .
Data Contradictions and Resolution
Q. How should discrepancies in NMR data between synthesized batches be addressed?
- Resolution :
- Recalibrate the spectrometer using a certified reference (e.g., TMS).
- Check for solvent impurities (e.g., residual DMSO-d6 water content) or tautomeric forms of the amine group .
Q. Why might computational predictions of reaction yields deviate from experimental results?
- Resolution :
- Account for solvent effects (e.g., implicit vs. explicit solvation models in DFT).
- Validate transition-state geometries with IRC (Intrinsic Reaction Coordinate) calculations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
